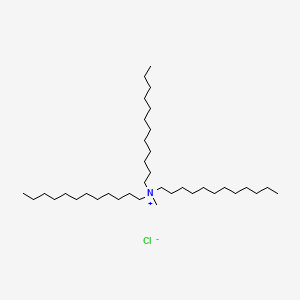

Tridodecylmethylammonium chloride

Description

Properties

IUPAC Name |

tridodecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHRWOBHKASWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884360 | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-54-8 | |

| Record name | Tridodecylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridodecylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Tridodecylmethylammonium chloride?

An In-depth Technical Guide to the Physicochemical Properties of Tridodecylmethylammonium Chloride

Introduction

This compound (TDMAC) is a quaternary ammonium (B1175870) compound recognized for its utility as a cationic surfactant, phase transfer catalyst, and ion-exchange agent.[1][2] Its amphiphilic molecular structure, consisting of a hydrophilic quaternary ammonium head group and three long hydrophobic dodecyl chains, allows it to effectively reduce surface tension and form micelles in solution.[3] These properties make it valuable in a range of industrial and research applications, including as an emulsifier, detergent, antimicrobial agent, and in the synthesis of nanoparticles.[1][3] This guide provides a detailed overview of the core physicochemical properties of TDMAC, outlines key experimental protocols for their determination, and visualizes fundamental processes related to its synthesis and behavior.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases, providing a baseline for its characterization.

Table 1: Summary of Physicochemical Data for TDMAC

| Property | Value | Source(s) |

| IUPAC Name | tridodecyl(methyl)azanium;chloride | [3][4] |

| Synonyms | Methyltridodecylammonium chloride, TDMAC | [1][5] |

| CAS Number | 7173-54-8 | [1][3][4][5] |

| Molecular Formula | C₃₇H₇₈ClN | [1][3][4] |

| Molecular Weight | 572.47 g/mol | [1][3][5] |

| Appearance | White to off-white powder/crystals | [1][3][5] |

| Melting Point | 110 - 112 °C | [1][3][5][6] |

| Solubility | Soluble in DMSO (100 mg/mL)[3]. Does not mix well with water[7]. | [3][7] |

| LogP (Octanol/Water) | 10.199 | [3] |

| PubChem CID | 81601 | [1][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of TDMAC. The following sections describe standard protocols for its synthesis and the determination of its Critical Micelle Concentration (CMC).

General Synthesis of a Quaternary Ammonium Chloride

The synthesis of quaternary ammonium compounds like TDMAC typically involves the quaternization of a tertiary amine. A plausible synthetic route involves the reaction of tridodecylamine (B85476) (a tertiary amine) with a methylating agent such as methyl chloride.

Materials:

-

Tridodecylamine

-

Methyl chloride (or another methylating agent like methyl iodide followed by ion exchange)

-

A suitable polar aprotic solvent (e.g., Acetonitrile)

-

Reaction vessel capable of handling pressure

-

Stirring apparatus

-

Purification equipment (e.g., for recrystallization or column chromatography)

Protocol:

-

Dissolution: Dissolve tridodecylamine in the chosen solvent within the reaction vessel.

-

Reaction: Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add methyl iodide). The reaction is typically performed under controlled temperature and pressure.

-

Incubation: Stir the mixture for several hours to ensure the reaction proceeds to completion. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The resulting crude product is then purified. Recrystallization from a suitable solvent system is a common method to obtain the final, pure this compound product.

-

Drying: The purified crystals are dried under a vacuum to remove any residual solvent.

Caption: General workflow for the synthesis of TDMAC.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[8] This is a critical parameter for any application involving the surfactant properties of TDMAC.

Principle: Below the CMC, adding more surfactant to a solution causes a significant drop in surface tension as monomers populate the air-water interface.[9] After the interface is saturated and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension measurement.[8][9]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of TDMAC in deionized water, ensuring the concentration is well above the expected CMC.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of TDMAC via serial dilution of the stock solution.

-

Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.[9]

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the TDMAC concentration.

-

CMC Determination: The resulting plot will show a sharp break point. The concentration at this inflection point, where the surface tension stops decreasing and begins to level off, is the CMC.[10]

Principle: Surfactant monomers contribute to the electrical conductivity of a solution. As micelles form, they incorporate these monomers. While the micelles themselves are charged, their mobility is much lower than that of the individual ions due to their larger size. This results in a distinct change in the slope of the conductivity versus concentration plot.[11][12]

Protocol:

-

Solution Preparation: Prepare a series of TDMAC solutions of known concentrations in deionized water, spanning a range below and above the anticipated CMC.

-

Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution. It is critical to maintain a constant temperature throughout the measurements.

-

Data Plotting: Plot the specific conductivity against the TDMAC concentration.

-

CMC Determination: The plot will display two linear regions with different slopes.[9] The point where these two lines intersect corresponds to the CMC.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]

- 4. This compound | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氯化三十二烷基甲基铵 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]

An In-depth Technical Guide to Tridodecylmethylammonium Chloride (TDMAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Tridodecylmethylammonium Chloride (TDMAC), a versatile quaternary ammonium (B1175870) compound.

Core Chemical and Physical Properties

This compound (TDMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure consists of a central nitrogen atom covalently bonded to three dodecyl chains and one methyl group, with a chloride counter-ion. This amphipathic structure, featuring a positively charged hydrophilic head and long hydrophobic alkyl tails, dictates its wide-ranging applications.

Chemical Structure and Molecular Weight

-

Chemical Name: this compound

-

Synonyms: TDMAC, Methyltridodecylammonium chloride

-

Chemical Formula: C₃₇H₇₈ClN[1]

Physicochemical Data Summary

The key physicochemical properties of TDMAC are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 110-112 °C | [2][4] |

| LogP | 10.199 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 33 | [2] |

Key Applications in Research and Development

TDMAC's unique properties make it a valuable tool in several scientific domains, from creating biocompatible surfaces to facilitating organic synthesis.

Antithrombogenic Coatings: TDMAC-Heparin Complexes

TDMAC is instrumental in the production of TDMAC-heparin, a complex used to create antithrombogenic coatings for medical devices such as catheters and blood-contact tubing.[5] The positively charged TDMAC binds ionically to the negatively charged heparin. This complex is then coated onto a device's surface, from which heparin is slowly released, preventing blood clot formation.[5]

Ion-Selective Electrodes (ISEs)

As a lipophilic cationic additive, TDMAC is a critical component in the fabrication of polymer membrane-based ion-selective electrodes (ISEs), particularly for the detection of chloride ions.[5][6] It acts as an ionophore, selectively binding chloride ions and facilitating their transport across the membrane to generate a measurable potentiometric signal.[6]

Phase Transfer Catalysis

In organic synthesis, TDMAC functions as a phase transfer catalyst (PTC). It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The TDMAC cation pairs with an aqueous-phase reactant anion, transporting it into the organic phase where the reaction can proceed efficiently. This enhances reaction rates and yields, often under milder conditions.

Antimicrobial Agent

Belonging to the quaternary ammonium compound class, TDMAC exhibits broad-spectrum antimicrobial properties.[2][7] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[2][7] This makes it useful as a biocidal agent in disinfectant formulations and antimicrobial coatings.[5]

Quantitative Performance Data

The following table summarizes key performance metrics for TDMAC in its major applications, providing a baseline for experimental design.

| Application | Parameter | Value / Observation | Reference(s) |

| Chloride-Selective Electrode | Linear Range | 10⁻⁵ to 10⁻¹ M Chloride | [1] |

| Nernstian Slope | 55.0 ± 2.0 mV/decade | [1] | |

| Response Time | ~60 seconds | [1] | |

| Selectivity | No observed interference from F⁻, I⁻, NO₃⁻, SO₄²⁻ | [1] | |

| Operational Lifetime | ~6 months | [1] | |

| Antimicrobial Efficacy | MIC vs. L. monocytogenes | 0.25 - 20.00 ppm (for Benzalkonium Chloride, a related QAC) | [8][9] |

Note: MIC (Minimum Inhibitory Concentration) data for TDMAC is not widely published; data for a structurally related quaternary ammonium compound (QAC), Benzalkonium Chloride, is provided for illustrative purposes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving TDMAC.

Protocol: Preparation of an Antithrombogenic TDMAC-Heparin Coating

This protocol is adapted from standard methods for coating medical devices.

-

Solution Preparation: Prepare a 1.25-2% (w/w) TDMAC-heparin solution in a 1:1 mixture of toluene (B28343) and petroleum ether.

-

Device Immersion: Fully immerse the medical device (e.g., PVC catheter tubing) into the TDMAC-heparin solution for approximately 30 seconds.

-

Drying: Carefully remove the device from the solution and allow it to air dry thoroughly at room temperature in a fume hood until all solvent has evaporated.

-

Sterilization (Optional): If required for the final application, the coated device can be sterilized using appropriate methods, such as gamma irradiation.

Protocol: TDMAC as a Phase Transfer Catalyst for Nucleophilic Substitution

This protocol describes a general procedure for an O-alkylation reaction.

-

Aqueous Phase Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nucleophile (e.g., sodium phenoxide) in water.

-

Organic Phase and Catalyst Addition: To the aqueous solution, add the organic solvent (e.g., toluene) and the electrophile (e.g., benzyl (B1604629) bromide).

-

Catalyst Addition: Add a catalytic amount of TDMAC (typically 0.5–2 mol% relative to the limiting reagent).

-

Reaction: Heat the biphasic mixture to a gentle reflux with vigorous stirring to ensure adequate mixing between the phases.

-

Monitoring: Monitor the reaction's progress using a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.

Protocol: Fabrication of a TDMAC-Based Chloride-Selective Electrode

This protocol outlines the preparation of a PVC membrane electrode for chloride detection.[1]

-

Membrane Cocktail Preparation: In a small glass vial, prepare the membrane cocktail by thoroughly dissolving the components in ~2 mL of tetrahydrofuran (B95107) (THF). A typical composition is:

-

Ionophore (TDMAC): 30% by weight

-

Polymer Matrix (PVC, high molecular weight): 50% by weight

-

Plasticizer (Dibutyl phthalate, DBP): 20% by weight

-

-

Casting the Membrane: Cast the homogenous cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the casting ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature. A transparent, flexible membrane will form.

-

Electrode Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the master membrane and mount it into a commercial ISE body.

-

Filling Solution: Add the internal filling solution to the electrode body (e.g., 0.01 M NaCl).

-

Conditioning: Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before the first use.

-

Calibration and Measurement: Calibrate the electrode using a series of standard chloride solutions (e.g., from 10⁻⁵ M to 10⁻¹ M) and measure the potential (mV) of unknown samples.

Visualized Mechanism and Workflows

Mechanism of Action: Antimicrobial Membrane Disruption

As a cationic surfactant, TDMAC's antimicrobial activity is primarily driven by its interaction with and subsequent disruption of the negatively charged bacterial cell membrane. This process does not involve a specific signaling pathway but is a direct physical mechanism.

Caption: Mechanism of TDMAC-induced bacterial cell membrane disruption.

References

- 1. Preparation of chloride selective membrane electrode | International Journal of Current Research [journalcra.com]

- 2. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]

- 3. publications.iupac.org [publications.iupac.org]

- 4. This compound|lookchem [lookchem.com]

- 5. polysciences.com [polysciences.com]

- 6. US6015480A - Chloride ion selective membrane electrode having improved stability and selectivity - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tridodecylmethylammonium Chloride (CAS Number: 7173-54-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a wide range of applications in research and industry. Its amphiphilic nature, characterized by a positively charged hydrophilic head and three long hydrophobic dodecyl chains, underpins its utility as a phase transfer catalyst, an antimicrobial agent, and a component in drug delivery systems. This technical guide provides a comprehensive overview of TDMAC, including its physicochemical properties, synthesis, mechanisms of action, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Physicochemical Properties

TDMAC is a white to off-white, hygroscopic solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 7173-54-8 | [1] |

| Molecular Formula | C₃₇H₇₈ClN | [2] |

| Molecular Weight | 572.47 g/mol | [2] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 110-112 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO. | [1][3] |

| Critical Micelle Concentration (CMC) | Not explicitly found for TDMAC. For the related Dodecyltrimethylammonium chloride (DTAC), the CMC is approximately 16 mM in water. The CMC of TDMAC is expected to be significantly lower due to its longer hydrophobic chains. | [5][6] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general two-step method for the synthesis of similar quaternary ammonium compounds, such as n-dodecyl trimethyl ammonium chloride, can be adapted. This process typically involves the formation of an alkyl halide followed by quaternization of a tertiary amine.

General Synthesis Pathway

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt (Adapted)

The following is an adapted, general protocol based on the synthesis of similar compounds[5][7][8]. Note: This is a representative protocol and would require optimization for the specific synthesis of TDMAC.

-

Step 1: Quaternization of Tridodecylamine.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridodecylamine in a suitable organic solvent (e.g., acetonitrile).

-

Add a molar excess of a methylating agent, such as methyl iodide.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, tridodecylmethylammonium iodide, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

-

Step 2: Anion Exchange.

-

Dissolve the crude tridodecylmethylammonium iodide in a suitable solvent, such as a mixture of ethanol (B145695) and water.

-

Add a solution of a chloride salt (e.g., silver chloride or an ion-exchange resin in the chloride form).

-

Stir the mixture at room temperature. If using silver chloride, the precipitation of silver iodide will indicate the progress of the anion exchange.

-

Filter the reaction mixture to remove the insoluble silver iodide or the ion-exchange resin.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.

-

The final product should be purified by recrystallization from a suitable solvent system.

-

Biological Activity and Mechanism of Action

Antimicrobial Activity

TDMAC, as a cationic surfactant, exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

Table of Antimicrobial Activity (Representative data for similar quaternary ammonium compounds)

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 4 | [9][10] |

| Escherichia coli | 2 - 16 | [9][10] |

| Pseudomonas aeruginosa | 8 - 64 | [2] |

| Candida albicans | 1 - 8 | [9] |

Cytotoxicity and Apoptosis Induction

At sub-lethal concentrations, cationic surfactants like TDMAC can induce apoptosis in mammalian cells.[7][11] The primary mechanism is thought to involve the perturbation of the plasma membrane, leading to the activation of intracellular signaling cascades that culminate in programmed cell death.

Disclaimer: The specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature. The diagram above represents a plausible mechanism based on the known effects of other cationic surfactants. Further research is required to identify the specific molecular targets and signaling nodes affected by TDMAC.

Applications in Drug Development

Drug Delivery Systems

The cationic nature and lipophilic character of TDMAC make it a valuable component in the formulation of drug delivery systems such as liposomes and nanoparticles. These systems can enhance the solubility of poorly water-soluble drugs, protect drugs from degradation, and facilitate their cellular uptake.

Experimental Protocol: Preparation of TDMAC-containing Liposomes by Thin-Film Hydration

-

Lipid Film Preparation:

-

Dissolve TDMAC and other lipid components (e.g., a neutral phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

-

Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a specific pore size.

-

Table: Representative Drug Loading and Release from Cationic Liposomes

| Drug | Lipid Composition (molar ratio) | Loading Efficiency (%) | Release Profile | Reference |

| Doxorubicin | DPPC:Cholesterol:CTAB (7:3:1) | ~60% | Sustained release over 48h | [12][13] |

| Ketoprofen | PC:Cholesterol:IA-16(OH) (7:3:1) | ~75% | Biphasic release | [12] |

Note: Data presented is for liposomes containing other cationic surfactants as specific data for TDMAC was not available.

Cationic lipids like TDMAC are crucial for formulating lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., siRNA, mRNA). The positive charge of TDMAC facilitates the complexation with negatively charged nucleic acids and aids in the endosomal escape of the payload into the cytoplasm.

Experimental Protocol: Preparation of TDMAC-containing Lipid Nanoparticles

-

Lipid Mixture Preparation:

-

Dissolve TDMAC, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol.

-

-

Nucleic Acid Preparation:

-

Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

-

Nanoparticle Formation:

-

Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic mixing device or by rapid injection. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

-

-

Purification and Buffer Exchange:

-

Dialyze the LNP suspension against phosphate-buffered saline (pH 7.4) to remove the ethanol and exchange the buffer.

-

Toxicity Profile

TDMAC is considered a hazardous substance, primarily causing skin and eye irritation. Ingestion can be harmful. The following table summarizes the available toxicity data.

| Endpoint | Species | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | 200 - 1000 mg/kg (for Dodecyltrimethylammonium chloride) | [5][14] |

| Aquatic Toxicity (EC₅₀, 96h) | Dunaliella salina (algae) | 0.69 mg/L (for Dodecyltrimethylammonium chloride) | |

| Aquatic Toxicity (LC₅₀, 48h) | Artemia franciscana (crustacean) | 46.74 mg/L (for Dodecyltrimethylammonium chloride) | |

| Skin Irritation | Rabbit | Irritating | [1] |

| Eye Irritation | Rabbit | Severe Irritant | [1] |

Note: The oral LD₅₀ value is for a structurally similar compound and should be considered an estimate for TDMAC.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of TDMAC in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the TDMAC dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Analytical Methods

The quantification of TDMAC in various matrices typically relies on chromatographic techniques coupled with mass spectrometry.

LC-MS/MS for Quantification in Biological Samples

Protocol Outline:

-

Sample Preparation:

-

Protein precipitation of plasma or serum samples with a cold organic solvent (e.g., acetonitrile).

-

Centrifugation to pellet the precipitated proteins.

-

Supernatant transfer and evaporation to dryness.

-

Reconstitution in the mobile phase.

-

-

Chromatographic Separation:

-

Use of a C18 reversed-phase column.

-

Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TDMAC and an internal standard.

-

Conclusion

This compound is a cationic surfactant with significant potential in various scientific and industrial applications, particularly in the realm of drug development. Its antimicrobial properties and its utility as a component in advanced drug delivery systems are well-recognized. This guide has provided a comprehensive overview of the available technical information on TDMAC, including its physicochemical characteristics, synthesis, biological activities, and relevant experimental protocols. While there are still gaps in the literature regarding specific quantitative data and detailed mechanistic studies, this document serves as a valuable resource for researchers and professionals working with this compound. Further investigation into its specific interactions with cellular signaling pathways and the development of TDMAC-based drug formulations are promising areas for future research.

References

- 1. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]

- 2. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 8. OASIS Repository@POSTECHLIBRARY: Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review [poasis.postech.ac.kr]

- 9. Lipid-Based Nanoparticles as Nonviral Gene Delivery Vectors | Springer Nature Experiments [experiments.springernature.com]

- 10. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. Registration Dossier - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Critical Micelle Concentration of Tetradecyltrimethylammonium Chloride (TDMAC) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Tetradecyltrimethylammonium chloride (TDMAC) in aqueous solutions. TDMAC, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in research and industry, including as an emulsifier, wetting agent, and antimicrobial.[1] Understanding its CMC is crucial for optimizing its performance in various formulations.

Core Concepts: Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and arrange themselves at interfaces, leading to a significant decrease in surface tension.[2] Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate into micelles in the bulk solution.[3] At this point, physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their dependence on the surfactant concentration.[2] The value of the CMC is influenced by several factors, including the structure of the surfactant, temperature, and the presence of electrolytes or other additives.[2]

Quantitative Data for TDMAC and Related Surfactants

The following table summarizes the experimentally determined critical micelle concentration (CMC) values for Tetradecyltrimethylammonium chloride (TDMAC) and the closely related Tetradecyltrimethylammonium bromide (TTAB) in aqueous solutions under various conditions.

| Surfactant | Temperature (°C) | Solvent | Method | CMC (mM) | Reference |

| Tetradecyltrimethylammonium chloride (TDMAC) | 25 | Water | Not Specified | 3.8 | [4] |

| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | Water | Conductivity | U-shaped dependence with a minimum around 33°C | [5] |

| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | 0.01 M NaCl | Conductivity | Decreases with increasing NaCl concentration | [5] |

| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | 0.1 M NaCl | Conductivity | Decreases with increasing NaCl concentration | [5] |

| Tetradecyltrimethylammonium bromide (TTAB) | 25 | Water | Multiple | 3.56 | [6] |

| Tetradecyltrimethylammonium bromide (TTAB) | 27.4 | Water | Conductivity | 4.91 | [7] |

| Tetradecyltrimethylammonium bromide (TTAB) | 25 - 45 | Water | Conductivity | 3.74 - 4.39 | [7] |

Experimental Protocols for CMC Determination

The determination of the CMC of a surfactant can be achieved through various experimental techniques that monitor a physical property of the solution as a function of surfactant concentration. The two most common methods for ionic surfactants like TDMAC are conductometry and surface tensiometry.

Conductometric Method

The conductometric method is a precise and widely used technique for determining the CMC of ionic surfactants.

Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration at low concentrations, as the surfactant exists as individual ions. Upon micelle formation, the mobility of the aggregated ions is lower than that of the free monomers, and the counter-ions become partially associated with the micelles. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is the CMC.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of TDMAC in deionized water with a concentration well above the expected CMC.

-

Instrumentation: Utilize a calibrated conductivity meter with a conductivity cell. The temperature of the solution should be controlled using a thermostat bath.

-

Titration Procedure:

-

Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity cell.

-

Allow the system to reach thermal equilibrium and record the initial conductivity of the water.

-

Add small, precise aliquots of the TDMAC stock solution to the water.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

Continue this process until the surfactant concentration is well above the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the TDMAC concentration (C).

-

The resulting graph will show two linear regions with different slopes.

-

Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the critical micelle concentration (CMC).

-

Surface Tension Method

The surface tension method is another robust technique for determining the CMC of surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes more populated with monomers, and the surface tension decreases. Once the CMC is reached, the interface is saturated with monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution with little to no further change in the surface tension. The concentration at which the surface tension becomes relatively constant is the CMC.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of TDMAC solutions in deionized water with varying concentrations, spanning a range from well below to well above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of the solutions. Ensure the instrument is properly calibrated and the glassware is scrupulously clean to avoid contaminants that could affect surface tension.

-

Measurement Procedure:

-

Measure the surface tension of each prepared TDMAC solution.

-

Ensure that the temperature of the solutions is kept constant throughout the experiment.

-

Allow sufficient time for the surface tension to reach equilibrium for each measurement, especially at concentrations near the CMC.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the TDMAC concentration (log C).

-

The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains constant.

-

The CMC is determined from the intersection of the two lines extrapolated from the linearly decreasing and the plateau regions of the graph.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical experimental workflow for determining the critical micelle concentration of TDMAC using the conductometric method.

Caption: Workflow for CMC determination of TDMAC via conductometry.

References

- 1. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [chemicalbook.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. The cationic surfactant tetradecyltrimethylammonium | Chegg.com [chegg.com]

- 5. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Tridodecylmethylammonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tridodecylmethylammonium chloride (TDMAC) in various organic solvents. TDMAC, a quaternary ammonium (B1175870) salt and cationic surfactant, sees wide application in fields ranging from materials science to pharmaceuticals, where its solubility characteristics are paramount for its function as a phase transfer catalyst, emulsifier, and antimicrobial agent. This document collates available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates a practical workflow for its application in solvent extraction.

Core Physical and Chemical Properties of TDMAC

This compound is a white to off-white solid powder. Key physicochemical properties are summarized below:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₇₈ClN | |

| Molecular Weight | 572.47 g/mol | |

| Melting Point | 110-112 °C | |

| Appearance | White to off-white solid powder | |

| LogP | 10.199 |

Quantitative Solubility Data

Precise quantitative solubility data for TDMAC across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, its structure, with a charged head group and long alkyl chains, suggests a degree of solubility in a range of polar and non-polar organic solvents. Cationic surfactants, in general, have been noted to have limited solubility in some solvents, making empirical determination crucial. The following table summarizes available quantitative and qualitative solubility information.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Amide | Dimethylformamide (DMF) | Not Specified | Data Not Available | |

| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL (174.68 mM) (requires sonication) | |

| Alcohols | Methanol | Not Specified | Soluble in polar organic solvents (general) | |

| Ethanol (B145695) | Not Specified | Slightly soluble in ethanol (for similar compounds) | ||

| Isopropanol | Not Specified | Data Not Available | ||

| n-Butanol | Not Specified | Data Not Available | ||

| Ketones | Acetone | Not Specified | Data Not Available | |

| Methyl Ethyl Ketone (MEK) | Not Specified | Data Not Available | ||

| Esters | Ethyl Acetate | Not Specified | Data Not Available | |

| Ethers | Diethyl Ether | Not Specified | Insoluble in ether (for similar compounds) | |

| Tetrahydrofuran (THF) | Not Specified | Data Not Available | ||

| Aromatic Hydrocarbons | Toluene | Not Specified | Data Not Available | |

| Xylene | Not Specified | Data Not Available | ||

| Chlorinated Solvents | Dichloromethane | Not Specified | Data Not Available | |

| Chloroform (B151607) | Not Specified | Insoluble in chloroform (for similar compounds) | ||

| Glycols | Polyethylene glycol 300 (PEG300) | Not Specified | Used in formulations, implying solubility/miscibility | |

| Polyethylene glycol 400 (PEG400) | Not Specified | Soluble | ||

| Oils | Corn Oil | Not Specified | Used in formulations, implying solubility/dispersibility |

Note: The solubility of quaternary ammonium salts can be influenced by the presence of impurities, water content in the solvent, and the specific isomeric purity of the salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of TDMAC solubility in an organic solvent, based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (TDMAC), purity >98%

-

Selected organic solvent (e.g., acetone, analytical grade)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: a. Add an excess amount of TDMAC to a series of scintillation vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached. b. Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Accurately weigh the filtered solution.

-

Quantification: a. Gravimetric Method (for non-volatile solvents): i. Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of TDMAC. ii. Weigh the remaining solid residue. iii. Calculate the solubility in g/L or mg/mL. b. Chromatographic Method (HPLC): i. Prepare a series of standard solutions of TDMAC of known concentrations in the chosen solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. iii. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine the concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor.

-

Data Reporting: a. Report the solubility as an average of at least three independent measurements, along with the standard deviation. b. Specify the solvent, temperature, and analytical method used.

Visualization of Experimental and Applied Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the solubility determination process and a typical application of TDMAC in solvent extraction.

Caption: Workflow for determining TDMAC solubility.

Caption: TDMAC in a solvent extraction process.

Conclusion

This compound exhibits solubility characteristics that are critical to its function in a multitude of applications. While comprehensive quantitative data remains sparse, this guide provides the available information and a robust experimental framework for its determination. The provided workflows illustrate the logical steps for both characterizing and utilizing TDMAC's solubility properties. For drug development and other sensitive applications, it is imperative that researchers empirically determine the solubility of TDMAC in their specific solvent systems to ensure reproducible and optimal results.

Tridodecylmethylammonium Chloride: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant utilized in a variety of industrial and research settings.[1] Its amphipathic nature, characterized by a positively charged hydrophilic head and a long hydrophobic tail, imparts useful properties as a detergent, emulsifier, and antimicrobial agent.[1][2] In laboratory and pharmaceutical research, TDMAC finds application as a biochemical reagent and is known for its ability to disrupt cell membranes.[1][2] This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of this compound to ensure its safe use in a research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for making informed decisions regarding storage and handling.

| Property | Value | Source |

| Chemical Formula | C₃₇H₇₈ClN | [3][4][5][6] |

| Molecular Weight | 572.47 g/mol | [1][3][4][5][6] |

| CAS Number | 7173-54-8 | [1][3][4][5] |

| Appearance | White to off-white solid powder/crystalline solid | [1][6] |

| Melting Point | 110-112 °C | [1][4][6] |

| Water Solubility | No data available | [4] |

| log P (Octanol/Water Partition Coefficient) | 10.199 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source:[3][4][5][8][9][10][11]

GHS Label Elements

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile

Acute Toxicity

-

Oral: While no specific LD50 is available for TDMAC, accidental ingestion of similar cationic surfactants may be harmful.[7] Concentrated solutions can cause corrosive damage to mucous membranes and the esophagus, leading to nausea and vomiting.[7]

-

Dermal: Skin contact may lead to systemic effects following absorption. Open wounds, abraded, or irritated skin should not be exposed to this material.[7]

-

Inhalation: Inhalation of dust may cause respiratory irritation.[3][9][10]

Irritation and Corrosivity

-

Skin Irritation: TDMAC is classified as a skin irritant, causing inflammation upon contact in some individuals.[3][7][9][10] It may also exacerbate pre-existing dermatitis.[7]

-

Eye Irritation: It is classified as causing serious eye irritation and may cause severe eye damage.[3][7][9][10]

Sensitization

There is limited evidence to suggest that skin contact with this product may cause a sensitization reaction in some individuals.[7]

Carcinogenicity

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4][8][9]

Reproductive and Developmental Toxicity

Concerns have been raised regarding the potential for some QACs to cause developmental and reproductive toxicity.[3][12] However, regulatory agencies have generally concluded that there are no concerns for reproductive effects from QACs based on available guideline safety studies.[13]

Handling Precautions and Exposure Control

Proper handling procedures and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][8]

-

An eyewash station and safety shower must be readily accessible in the work area.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To prevent contact with eyes, which can cause serious irritation or damage.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Impervious clothing or lab coat. | To prevent skin contact, which can cause irritation and potential systemic effects.[3][7] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated and ventilation is inadequate. | To prevent inhalation of dust, which can cause respiratory tract irritation.[3][9] |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[7]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill and Emergency Procedures

Spill Response

-

Minor Spills:

-

Wear appropriate PPE.

-

Remove all ignition sources.

-

Clean up spills immediately.

-

Use dry clean-up procedures and avoid generating dust.

-

Collect the material in a suitable, labeled container for waste disposal.[7]

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Wear a self-contained breathing apparatus and full protective clothing.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[7]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus and full protective gear.[7][8]

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Recommended storage temperature is -20°C for long-term storage.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[3][7]

Experimental Protocols: Principles of Irritation Testing

While specific experimental reports for this compound are not publicly available, its classification as a skin and eye irritant is likely based on standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Test Guideline 439: In Vitro Skin Irritation)

This in vitro method utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of human skin.

-

Application: A defined amount of the test substance (TDMAC) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a specific period.

-

Viability Assessment: After incubation, the viability of the cells in the tissue is determined using a colorimetric assay, such as the MTT assay. This assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell viability.

-

Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant.

Eye Irritation Testing (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This traditional in vivo method involves the application of a test substance to the eye of an animal, typically a rabbit, to assess the potential for eye irritation or corrosion.

Methodology:

-

Weight-of-Evidence Analysis: Before conducting an in vivo test, all existing relevant data is analyzed to determine if the test is necessary.

-

Test Animal: Albino rabbits are typically used for this test.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of any lesions to the cornea, iris, and conjunctiva is scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.

Conclusion

This compound is a valuable chemical for various research applications but requires careful handling due to its hazardous properties. It is a known skin, eye, and respiratory irritant. While specific quantitative toxicity data for this compound is limited, the general toxicological profile of quaternary ammonium compounds underscores the importance of adhering to stringent safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with its use and maintain a safe laboratory environment.

References

- 1. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Aquatic safety assessment for cationic surfactants | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. branchbasics.com [branchbasics.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 氯化三十二烷基甲基铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)cyclopropenium (TDMAC) Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tris(dimethylamino)cyclopropenium (TDMAC) salts. TDMAC and its derivatives are a class of organic compounds recognized for their unique electronic and structural properties, leading to their investigation in various applications, including as ionic liquids and in materials science. A thorough understanding of their thermal behavior is critical for ensuring their safe handling, storage, and application in thermally sensitive processes.

Thermal Stability of TDMAC Salts

The thermal stability of TDMAC salts is influenced by factors such as the nature of the counter-anion and the substitution on the amino groups. Generally, the thermal decomposition onset temperature (Td) is a key parameter for assessing this stability.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of TDMAC salts. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions such as melting (Tm) and glass transitions (Tg).

Below is a summary of the available quantitative data for a representative TDMAC salt, tris(dimethylamino)cyclopropenium dicyanamide (B8802431) ([C₃(NMe₂)₃]DCA).

| Cation | Anion | Tg (°C) | Tm (°C) | Td at 1 °C/min (°C) | Td at 10 °C/min (°C) |

| [C₃(NMe₂)₃]⁺ | DCA⁻ | - | 138 | 240 | 279 |

Data sourced from Curnow et al. (2018).[1]

Studies on a broader range of tris(dialkylamino)cyclopropenium (TDAC) salts have indicated that the presence of dimethylamino groups tends to decrease the overall thermal stability of the compound when compared to TDAC salts with larger alkyl substituents.[1]

Experimental Protocols

The following sections detail the standard methodologies for the thermal analysis of TDMAC salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the TDMAC salt.

Methodology:

-

A small sample of the TDMAC salt (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

-

The sample is heated at a controlled linear rate (e.g., 1 °C/min or 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of decomposition (Td) is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting point (Tm) and glass transition temperature (Tg).

Methodology:

-

A small amount of the TDMAC salt (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events are observed as peaks, while glass transitions appear as a step change in the baseline of the DSC thermogram.

Decomposition Products and Pathways

Detailed experimental studies on the specific decomposition products and mechanisms of TDMAC salts are not extensively available in the public literature. However, based on the chemical structure of the tris(dimethylamino)cyclopropenium cation and general principles of thermal degradation of nitrogen-containing organic salts, a plausible decomposition pathway can be proposed.

The TDMAC cation's stability is attributed to the aromaticity of the cyclopropenium ring and the electron-donating effect of the three dimethylamino groups. The decomposition is likely to be initiated by the cleavage of the weakest bonds in the structure under thermal stress.

Proposed Decomposition Mechanism

The thermal decomposition of the tris(dimethylamino)cyclopropenium cation is hypothesized to proceed through the following stages:

-

Initial N-C Bond Cleavage: The decomposition may begin with the homolytic or heterolytic cleavage of a nitrogen-carbon bond of one of the dimethylamino groups. This is often a lower energy pathway in similar amine-containing compounds.

-

Ring Opening: Following the initial bond cleavage, the strained cyclopropenium ring may undergo ring-opening to form more stable, acyclic intermediates.

-

Fragmentation: The unstable intermediates would then fragment into smaller, volatile molecules.

Potential decomposition products could include:

-

Dimethylamine and related amine fragments.

-

Nitriles and other nitrogen-containing organic compounds.

-

Various small hydrocarbons.

It is important to note that the nature of the counter-anion can significantly influence the decomposition pathway.

Further research, particularly using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), is required to definitively identify the decomposition products and elucidate the precise degradation mechanism of TDMAC salts.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of tris(dimethylamino)cyclopropenium salts. Quantitative data from TGA and DSC analyses provide a baseline for understanding the thermal behavior of these compounds, and standardized experimental protocols are outlined. While a definitive decomposition mechanism is yet to be experimentally verified, a plausible pathway has been proposed based on the chemical structure and principles of thermal degradation. For professionals in research and drug development, this information is crucial for the safe and effective application of TDMAC-based materials.

References

Spectroscopic Profile of Tridodecylmethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) salt with wide-ranging applications in research and industry. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the three dodecyl chains and the methyl group attached to the quaternary nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH ₃ | ~3.1-3.3 | s | 3H |

| N-CH ₂-(CH₂)₁₀-CH₃ | ~3.0-3.2 | m | 6H |

| N-CH₂-CH ₂-(CH₂)₉-CH₃ | ~1.6-1.8 | m | 6H |

| N-(CH₂)₂-(CH ₂)₉-CH₃ | ~1.2-1.4 | m | 54H |

| N-(CH₂)₁₁-CH ₃ | ~0.8-0.9 | t | 9H |

Note: Predicted chemical shifts are based on typical values for long-chain quaternary ammonium salts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the three dodecyl chains, a limited number of signals is expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| N-C H₃ | ~48-50 |

| N -CH₂-(CH₂)₁₀-CH₃ | ~60-62 |

| N-CH₂-C H₂-(CH₂)₉-CH₃ | ~26-28 |

| N-(CH₂)₂-(C H₂)₉-CH₃ | ~29-32 |

| N-(CH₂)₁₀-C H₂-CH₃ | ~22-24 |

| N-(CH₂)₁₁-C H₃ | ~14 |

Note: Predicted chemical shifts are based on typical values for long-chain quaternary ammonium salts. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift reference.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

1.3.2. Instrument Parameters (General)

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is dominated by the vibrational modes of the long alkyl chains.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2915 | Strong | C-H asymmetric stretching (CH₃ and CH₂) |

| 2875-2845 | Strong | C-H symmetric stretching (CH₃ and CH₂) |

| 1470-1460 | Medium | C-H scissoring/bending (CH₂) |

| 1380-1370 | Medium-Weak | C-H symmetric bending (CH₃) |

| ~970 & ~910 | Medium-Weak | C-N stretching in quaternary ammonium salts |

| 725-715 | Weak | CH₂ rocking (long alkyl chain) |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Due to the often waxy or viscous nature of this compound, the Attenuated Total Reflectance (ATR) technique is a suitable method for obtaining its IR spectrum.

2.2.1. Sample Preparation and Analysis

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For quaternary ammonium salts like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to observe the intact cation.

Mass Spectrometry Data

The positive ion ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the intact cation.

Table 4: Expected m/z Values in the ESI-MS of this compound

| m/z | Ion |

| 536.6 | [M-Cl]⁺ (Tridodecylmethylammonium cation) |

Note: The molecular weight of the tridodecylmethylammonium cation (C₃₇H₇₈N⁺) is approximately 536.6 Da.

Fragmentation of the cation may occur in the mass spectrometer, leading to the loss of one or more dodecyl chains. Common fragmentation pathways for long-chain quaternary ammonium compounds involve the cleavage of the C-N bond.

Experimental Protocol for ESI-Mass Spectrometry

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., 0.1% formic acid) may be added to the solvent to improve ionization efficiency, although it is often not necessary for pre-charged quaternary ammonium compounds.

3.2.2. Instrument Parameters (General)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 200-350 °C).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range encompassing the expected m/z of the parent cation (e.g., m/z 100-1000).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

Methodological & Application